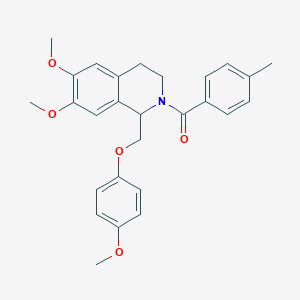

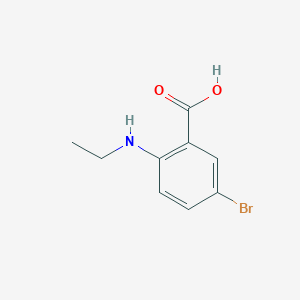

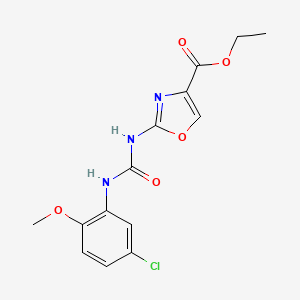

![molecular formula C17H16ClF3N4O3S B2822766 4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034224-87-6](/img/structure/B2822766.png)

4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Modulating Activity

The compound exhibits antimicrobial properties, particularly against multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans, C. tropicalis, and C. krusei. It demonstrates significant modulating activity, notably enhancing the efficacy of amikacin against P. aeruginosa (Oliveira et al., 2015).

Synthesis and Characterization

This compound is involved in the synthesis of new heterocyclic compounds. The research has led to the creation of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, which are characterized by various spectral analyses (Zaki et al., 2017).

Application in Antioxidant Agents

The compound's derivatives have been designed to create high-efficiency antioxidants. Molecular docking studies suggest their potential as cytochrome c peroxidase inhibitors, indicating promising applications in medicinal chemistry (Aziz et al., 2021).

Role in PI3K-AKT-mTOR Pathway Inhibition

The morpholine component of this compound has been identified as critical for PI3K and PIKKs inhibition. This inhibition is important for applications in cancer research and treatment (Hobbs et al., 2019).

Enzyme Inhibition Properties

Derivatives of the compound have shown potent inhibition profiles against enzymes like carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. This suggests potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Gülçin et al., 2020).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Novel derivatives of this compound exhibited antimicrobial activity against various bacterial and fungal strains, demonstrating its potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Safety and Hazards

Wirkmechanismus

- The primary target of this compound is likely a specific protein or receptor involved in pain modulation. Unfortunately, specific information about the exact target remains elusive in the available literature .

Target of Action

Keep in mind that further research is needed to fully elucidate the compound’s mechanism of action. Its potential as an analgesic warrants continued investigation, especially regarding its safety profile and clinical utility. 🌟

Biochemische Analyse

Biochemical Properties

The biochemical properties of this compound are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The trifluoromethylphenyl group may enhance the compound’s lipophilicity, potentially influencing its interactions with biomolecules .

Molecular Mechanism

It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

4-[6-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O3S/c18-14-2-1-12(7-13(14)17(19,20)21)29(26,27)25-9-11-8-22-16(23-15(11)10-25)24-3-5-28-6-4-24/h1-2,7-8H,3-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYGGAOSKASPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

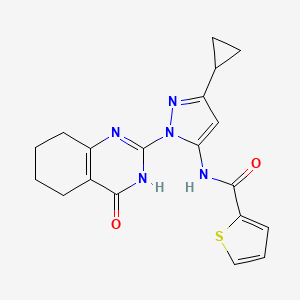

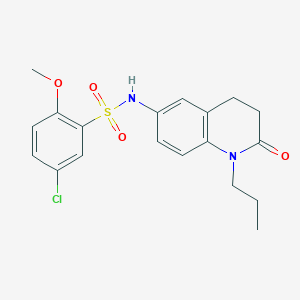

![5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2822685.png)

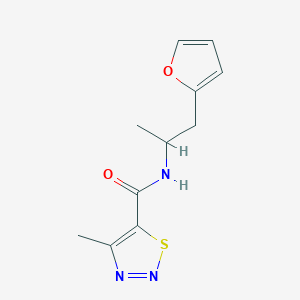

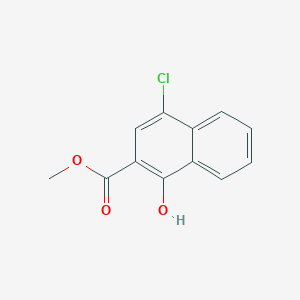

![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2822686.png)

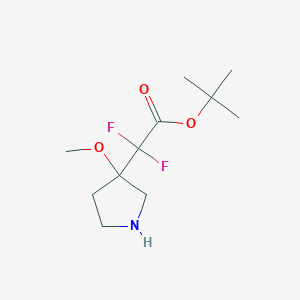

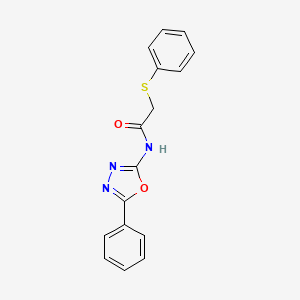

![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)